molecular formula C6H2F4IN B1391175 3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine CAS No. 1214365-91-9

3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine

Cat. No.: B1391175
CAS No.: 1214365-91-9
M. Wt: 290.98 g/mol
InChI Key: YVWDDERPEGWGGJ-UHFFFAOYSA-N
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Description

3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by fluorine and iodine substituents at the 2- and 3-positions, respectively, and a trifluoromethyl (-CF₃) group at the 5-position. This compound serves as a versatile building block in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions.

Properties

IUPAC Name

3-fluoro-2-iodo-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F4IN/c7-4-1-3(6(8,9)10)2-12-5(4)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWDDERPEGWGGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F4IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine typically involves halogen exchange reactions. One common method is the halogen exchange reaction between 2,3-dichloro-5-(trifluoromethyl)pyridine and iodine. This reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound often relies on scalable halogen exchange reactions. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Scientific Research Applications

3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine is primarily based on its ability to participate in various chemical reactions. The presence of fluorine and iodine atoms, along with the trifluoromethyl group, enhances its reactivity and allows it to interact with different molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Halogen-Substituted Pyridines

Substitution patterns and halogen types significantly influence physicochemical properties and applications. Key analogs include:

Compound Name Substituents CAS Number Molecular Weight Key Properties/Applications Evidence ID
3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine 2-F, 3-I, 5-CF₃ Not specified Not available Discontinued building block
2-Chloro-3-iodo-5-(trifluoromethyl)pyridine 2-Cl, 3-I, 5-CF₃ Not specified Not available Intermediate in drug synthesis
5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate 5-F, 3-I, 2-OSO₂CF₃ Not specified Not available Reactive leaving group for coupling
5-Bromo-2,3-diiodopyridine 2-I, 3-I, 5-Br Not specified Not available Halogen-rich scaffold for functionalization

Key Observations :

  • Halogen Effects: Iodo substituents enhance steric bulk and participation in Sonogashira coupling, while fluorine improves metabolic stability in pharmaceuticals. Chlorine analogs (e.g., 2-Cl) are more electron-withdrawing than fluorine, altering reaction kinetics .
  • Trifluoromethyl Group : The -CF₃ group in all analogs enhances lipophilicity and resistance to oxidative degradation, critical for agrochemicals .

Amino- and Ester-Functionalized Analogs

Functional groups like amines and esters modify reactivity and biological activity:

Compound Name Substituents CAS Number Key Findings Evidence ID
5-Amino-2-(trifluoromethyl)pyridine 2-CF₃, 5-NH₂ 106877-33-2 Causes methemoglobinemia, renal failure, and neurotoxicity in humans
3-Iodo-5-(trifluoromethyl)pyridin-2-amine 3-I, 5-CF₃, 2-NH₂ 1704064-01-6 Catalog price: $400/g (research use)
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate 3-Cl, 5-CF₃, 2-COOCH₃ Not specified Ester group enables prodrug synthesis

Key Observations :

  • Amino Group Toxicity: The amino group in 5-amino-2-(trifluoromethyl)pyridine oxidizes hemoglobin, causing methemoglobinemia, a risk absent in non-amino analogs like the target compound .
  • Ester Derivatives : Carboxylate esters (e.g., methyl ester) improve solubility and are used in prodrug development .

Key Observations :

  • Chlorine analogs exhibit higher selectivity (SI = 1408) than iodine derivatives (SI = 320), suggesting smaller halogens may reduce off-target effects .
  • This trend implies that the iodine substituent in this compound might limit its therapeutic window compared to chloro- or fluoro-substituted analogs.

Biological Activity

3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative notable for its unique chemical properties, including the presence of both fluorine and iodine substituents. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₃F₄IN, with a molecular weight of 272.99 g/mol. Its structure features a pyridine ring with:

  • A trifluoromethyl group at the 5-position
  • A fluorine atom at the 3-position
  • An iodine atom at the 2-position

This arrangement contributes to its reactivity and potential biological activity, particularly in enhancing drug properties such as bioavailability and metabolic stability.

The biological activity of this compound can be attributed to the electron-withdrawing effects of the trifluoromethyl and iodine groups, which may influence its interaction with biological targets. The presence of these groups is known to enhance the lipophilicity and stability of compounds, making them more suitable for therapeutic applications.

Biological Activity and Applications

Research indicates that this compound may serve as a valuable building block in synthesizing novel pharmaceuticals. Its unique combination of substituents allows for improved interactions with various biological targets, potentially leading to enhanced therapeutic efficacy.

Case Studies

  • Inhibition Studies : Preliminary studies suggest that compounds with similar structural motifs exhibit significant inhibition against various enzymes, including those involved in cancer progression and viral replication. For instance, fluorinated pyridines have been shown to inhibit reverse transcriptase enzymes effectively, which are crucial in the lifecycle of retroviruses.
  • Radiotracer Development : The compound's derivatives have been explored as potential PET radiotracers for imaging demyelination in neurological diseases like multiple sclerosis. Research indicates that these derivatives can effectively bind to potassium channels exposed in demyelinated axons, allowing for improved imaging techniques .

Comparative Analysis

The following table summarizes some key characteristics and potential applications of this compound compared to related compounds:

Compound NameMolecular FormulaSimilarity IndexPotential Applications
This compoundC₆H₃F₄IN-Drug development, imaging agents
4-Iodo-2-(trifluoromethyl)pyridineC₆H₂F₃IN0.86Antiviral agents
5-Iodo-2-(trifluoromethyl)pyridin-4-amineC₆H₂F₃IN0.85Cancer therapeutics
5-Methyl-2-(trifluoromethyl)pyridineC₇H₅F₃N0.75Anticancer drugs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine

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